4-(Morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid is a chemical compound that belongs to the class of pyrrole carboxylic acids. Characterized by its unique structure, this compound contains a pyrrole ring with a carboxylic acid group at position 2 and a morpholine sulfonyl group at position 4. This compound is primarily classified as an organic heterocyclic compound, specifically within the subclass of pyrroles, which are five-membered aromatic rings containing nitrogen.
The compound can be identified by its Chemical Abstracts Service (CAS) number 870692-83-4 and has been studied for various potential applications in medicinal chemistry and organic synthesis. It falls under the broader category of organosulfur compounds due to the presence of the sulfonyl group, which enhances its reactivity and potential biological activity.
The synthesis of 4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid typically involves several steps, often starting from commercially available pyrrole derivatives. Common synthetic routes include:
These reactions are generally carried out under controlled conditions to optimize yield and minimize by-products.
The reaction conditions often require specific temperatures and solvents to facilitate the desired transformations while preventing side reactions. For instance, using triethylamine as a base can help in activating the sulfonyl chloride for reaction with morpholine.
The molecular formula of 4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid is CHNOS. Its structure features:
The compound's molecular weight is approximately 248.28 g/mol, and it can be represented using various structural identifiers such as InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System).
4-(Morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its electronic properties, particularly due to the electron-withdrawing nature of the sulfonyl group, which can enhance nucleophilicity at adjacent positions.
Research into similar compounds suggests that modifications in the pyrrole structure can significantly affect their pharmacological profiles.
4-(Morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid has potential applications in:
Pyrrole, a five-membered nitrogenous heterocycle (C₄H₅N), represents a privileged scaffold in medicinal chemistry due to its exceptional capacity to interact with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. Its planar structure and electron-rich aromatic system (6 π-electrons) confer distinctive physicochemical properties, including moderate lipophilicity (logP ≈ 0.75) that facilitates transmembrane permeability while retaining sufficient hydrophilicity for aqueous solubility and bioavailability [4]. This balance underpins the broad therapeutic spectrum of pyrrole-containing compounds, ranging from natural antibiotics like pyoluteorin and marinopyrrole to synthetic agents targeting cancer, inflammation, and infectious diseases [4] [7].
The integration of pyrrole into FDA-approved drugs spans decades and multiple drug classes. Notable examples include the 4th-generation cephalosporin cefepime (1996), carbapenems like meropenem (1996) and doripenem (2014), and the fluoroquinolone gemifloxacin (2003, 2018) [4]. Modern derivatives exploit pyrrole’s synthetic versatility to address antimicrobial resistance—a critical global health crisis. Recent studies demonstrate that pyrrole-allylidene hydrazine carboximidamide derivatives exhibit potent broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Escherichia coli), often outperforming conventional antibiotics like ciprofloxacin through membrane-disruptive mechanisms [2] [6]. Schiff base conjugates of pyrrole-2-carbohydrazide further highlight the scaffold’s adaptability, with derivatives such as 3f, 3g, and 3i showing enhanced efficacy against multidrug-resistant strains [6].
This compound (CAS: 869464-92-6, MF: C₉H₁₂N₂O₅S, MW: 260.27 g/mol) exemplifies strategic molecular hybridization, merging three pharmacophoric elements into a single entity:
Table 1: Structural and Physicochemical Profile of 4-(Morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic Acid
Property | Value | Significance |
---|---|---|
Molecular Formula | C₉H₁₂N₂O₅S | Balanced carbon/heteroatom ratio for drug-likeness |
Molecular Weight | 260.27 g/mol | Within ideal range for oral bioavailability (<500 Da) |
SMILES | O=C(C1=CC(S(=O)(N2CCOCC2)=O)=CN1)O | Encodes atomic connectivity for computational modeling |
Hydrogen Bond Donors | 1 (COOH) | Facilitates target binding via H-donor interactions |
Hydrogen Bond Acceptors | 5 (S=O, COOH, morpholine O) | Enhances solubility and protein binding capacity |
XLogP3 | Estimated ≈0.5–1.2 | Optimal for membrane permeability without excessive lipophilicity |
Topological Polar Surface Area | ≈100 Ų | Predicts moderate blood-brain barrier penetration |
The morpholine sulfonyl group significantly alters electronic distribution compared to simpler pyrrole carboxylates. The sulfone’s electron-withdrawal depletes electron density from the pyrrole ring, potentially enhancing stability against oxidative metabolism while increasing hydrogen-bond acceptor capacity. This contrasts with derivatives like 1-methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid, where morpholine connects via a pyrimidine spacer, reducing the sulfone’s electronic influence . The compound’s crystallinity and stability at ambient temperature (-20°C storage recommended) further support pharmaceutical utility [1].
The fusion of sulfonyl, morpholine, and heterocyclic motifs represents a progressive refinement in pharmacophore design, driven by the need to overcome resistance and improve pharmacokinetics. This evolution occurred in three phases:
First-Generation Hybrids (1980s–2000s): Early efforts focused on β-lactam antibiotics incorporating pyrrolidine (a saturated pyrrole analog) to enhance β-lactamase stability. Cefepime (1996) exemplifies this, using a pyrrolidinium moiety to improve gram-negative coverage [4]. Concurrently, sulfonyl groups were leveraged as bioisosteres for carbonyls in sulfonamide antibiotics, enhancing bacterial permeability and target affinity.
Second-Generation (2010–2020): Rational integration of morpholine emerged to exploit its solubility-enhancing properties and ability to form water-soluble salts. Hybrids like 1-methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid demonstrated the value of morpholine-pyrimidine-pyrrole architectures in kinase inhibition (e.g., MEK, JAK2), expanding applications beyond anti-infectives to oncology [7]. The sulfonyl linker gained prominence as a conformational constraint in compounds like sulfonylmorpholinyl pyrroles, improving target selectivity over earlier analogs.
Current Era (2020–Present): Modern designs like 4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid optimize polypharmacology by combining membrane-targeting (pyrrole carboxylate), solubility (morpholine), and metabolic stability (sulfone). This aligns with strategies observed in antimicrobial peptides (CAMPs), where cationic groups (e.g., guanidine) and amphiphilic structures enable membrane disruption. The compound’s design mirrors this via the protonatable morpholine nitrogen and lipophilic pyrrole-carboxylic acid face [2] [4].
Table 2: Evolution of Key Sulfonyl-Morpholine Hybrid Pharmacophores
Era | Representative Compounds | Design Innovation | Therapeutic Application |
---|---|---|---|
1980s–2000s | Cefepime (pyrrolidinium cephalosporin) | Pyrrolidine for β-lactamase stability | Antibacterial (Gram-negative infections) |
2010–2020 | 1-Methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid | Morpholine-pyrimidine-pyrrole conjugation | Kinase inhibition (cancer) |
2020–Present | 4-(Morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid | Direct sulfonyl linker enabling charge delocalization | Broad-spectrum antimicrobial development |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0